6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine
Description
6-Ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core substituted with ethyl and methyl groups at positions 6 and 4, respectively. The quinazolin-2-amine moiety is linked to a 1,3,5-triazin-2-yl group, which is further functionalized with a 2-(morpholin-4-yl)ethyl side chain.
The compound’s molecular formula is C₁₉H₂₇N₇O, with a molecular weight of 369.47 g/mol (calculated from ). Its morpholinyl and triazine components may enhance solubility and binding affinity to biological targets, while the ethyl and methyl groups on the quinazoline core could influence steric and electronic interactions in receptor binding .
Properties
IUPAC Name |
6-ethyl-4-methyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-3-16-4-5-18-17(12-16)15(2)23-20(24-18)25-19-21-13-27(14-22-19)7-6-26-8-10-28-11-9-26/h4-5,12H,3,6-11,13-14H2,1-2H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQQZKCSOGZARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, methylamine, and diethylene glycol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it has been explored for its potential as an antitumor agent. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. The quinazoline moiety is often associated with inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways.
Case Study: Antitumor Activity
A study evaluated derivatives of quinazoline compounds for their ability to inhibit cancer cell growth. The results indicated that modifications on the quinazoline ring significantly influenced the cytotoxicity against human breast cancer cells (MDA-MB-231). The specific derivative containing the morpholinyl group showed enhanced activity compared to other analogs .
Antimicrobial Properties
Research has indicated that quinazoline derivatives possess antimicrobial properties. The incorporation of morpholine and triazine moieties may enhance these effects by increasing solubility and bioavailability.
Case Study: Antimicrobial Efficacy
In a comparative study of various quinazoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory activity. The presence of the morpholine group was hypothesized to contribute to membrane permeability, facilitating better interaction with bacterial cells .
Neurological Research
The structural features of this compound suggest potential applications in neurological research. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems.
Case Study: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of quinazoline derivatives in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro, suggesting a role in developing treatments for conditions like Alzheimer's disease .
Data Tables
| Application Area | Mechanism/Activity | Notable Findings |
|---|---|---|
| Antitumor Activity | Tyrosine kinase inhibition | Enhanced cytotoxicity in breast cancer cells |
| Antimicrobial Activity | Membrane permeability enhancement | Significant inhibition against S. aureus and E. coli |
| Neuroprotective Effects | Protection against oxidative stress | Reduced neuronal damage in vitro |
Mechanism of Action
The mechanism by which 6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s specific bioactivity .
Comparison with Similar Compounds
Substitutions on the Quinazoline Core
The target compound is structurally related to several analogues with variations in substituents:
Key Observations :
Modifications on the Triazine-Morpholine Moiety
The morpholine ring and triazine linker are critical for solubility and pharmacokinetics:
Key Observations :
Pharmacological Activity
While direct pharmacological data for the target compound is unavailable, related compounds exhibit diverse activities:
- Morpholinyl-quinazolines (): Demonstrated analgesic activity via central and peripheral pathways in rodent models .
- Brominated derivatives (): Enhanced binding to kinases due to halogen interactions but showed reduced bioavailability .
Inference for Target Compound : The ethyl-morpholinyl triazine linker may balance solubility and target affinity, while the 6-ethyl-4-methylquinazoline core could optimize steric compatibility with hydrophobic enzyme pockets.
Q & A
Q. What synthetic strategies are employed for quinazoline derivatives incorporating morpholine and triazine moieties?
Answer: The synthesis typically involves multi-step reactions starting with the functionalization of the quinazoline core. Key steps include:
- Substitution reactions : Morpholine derivatives are introduced via nucleophilic substitution or condensation, as seen in the synthesis of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives .
- Triazine coupling : The 1,3,5-triazin-2-yl group is attached through amination or alkylation reactions, often requiring catalysts like triethylamine .
- Purification : Recrystallization or column chromatography (e.g., silica gel with 5% MeOH in DCM) is used to isolate intermediates .
Characterization relies on IR (C=N, N-H stretches at 1600–1650 cm⁻¹), H/C NMR (quinazoline protons at δ 6.20–7.50 ppm, morpholine protons at δ 3.0–3.80 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 308–545) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.20–7.50 ppm for quinazoline), morpholine protons (δ 3.0–3.80 ppm), and ethyl/methyl groups (δ 1.20–2.50 ppm). C NMR confirms tertiary carbons (e.g., C=N at δ 155–165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClFNO has MW 574.09) and fragmentation patterns .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ confirm C=N and C=C bonds, while N-H stretches appear at 3300–3500 cm⁻¹ .
Q. How is preliminary pharmacological screening conducted for quinazoline-triazine hybrids?
Answer:
- In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or ELISA .
- Antioxidant activity : DPPH radical scavenging assays at 517 nm, with IC values compared to ascorbic acid .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC values .
Advanced Research Questions
Q. How can 3D-QSAR models optimize substituent effects on biological activity?
Answer:
- Data collection : Compile IC values and structural descriptors (e.g., steric, electronic) for analogs like 5a–5j .
- Model building : Use software (e.g., CoMFA, CoMSIA) to correlate substituent properties (e.g., bromo, chloro, methoxy) with activity. Contour maps highlight regions where bulky groups enhance binding (e.g., 6,7-dibromo derivatives in 5j improve kinase inhibition) .
- Validation : Cross-validate with a test set (R > 0.8) and synthesize predicted high-activity compounds (e.g., electron-withdrawing groups at C4 of quinazoline) .
Q. What methodologies resolve contradictions in biological activity across structurally similar derivatives?
Answer:
- Meta-analysis : Compare datasets from multiple studies (e.g., 5a–5u in ). Identify outliers using statistical tools (e.g., Grubbs’ test).
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to assess binding modes. For example, morpholine’s oxygen may form hydrogen bonds with kinase active sites, but steric hindrance from ethyl groups in 5f could reduce efficacy .
- Dose-response refinement : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. How are computational tools integrated into the design of analogs with improved pharmacokinetics?
Answer:
- ADME prediction : Software like SwissADME calculates logP (target <5), aqueous solubility (ESOL model), and CYP450 inhibition. For example, reducing logP via polar substituents (e.g., –OH in 5d) enhances solubility .
- Molecular dynamics (MD) : Simulate compound-receptor interactions over 100 ns to assess stability. Morpholine’s conformational flexibility may improve binding entropy .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., replacing chloro with methoxy in 5b vs. 5e) .
Q. What strategies validate the role of the triazine-morpholine linker in target engagement?
Answer:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the linker. UV irradiation crosslinks the compound to its target, identified via SDS-PAGE and mass spectrometry .
- SAR studies : Synthesize analogs with truncated linkers (e.g., removing the ethyl group) and compare IC values. Reduced activity in truncated analogs confirms the linker’s importance .
- X-ray crystallography : Resolve co-crystal structures with the target protein (e.g., EGFR) to visualize linker interactions .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data between in vitro and in vivo models?
Answer:
- Bioavailability assessment : Measure plasma concentrations via LC-MS/MS. Low oral bioavailability (e.g., <20%) may explain reduced in vivo efficacy despite high in vitro activity .
- Metabolite profiling : Identify hepatic metabolites using microsomal incubations (e.g., human liver microsomes). Rapid demethylation of methoxy groups (as in 5e) may deactivate the compound .
- Tissue distribution studies : Radiolabel the compound (e.g., C) and track accumulation in target tissues .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
